

4-Methyl-2-pentenoic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-pentenoic acid

Cat. No.: B078204

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-Methyl-2-pentenoic Acid**

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Methyl-2-pentenoic acid**, targeted towards researchers, scientists, and professionals in drug development. The document details the compound's structure, physical characteristics, spectral data, reactivity, and safety protocols, supported by experimental methodologies and graphical representations of key concepts.

Compound Identification and Structure

4-Methyl-2-pentenoic acid is a methyl-branched, unsaturated fatty acid.^[1] Its structure consists of a five-carbon chain containing a carboxylic acid functional group and a double bond between carbons 2 and 3.^[2] A methyl group is attached at the fourth carbon position.^[2]

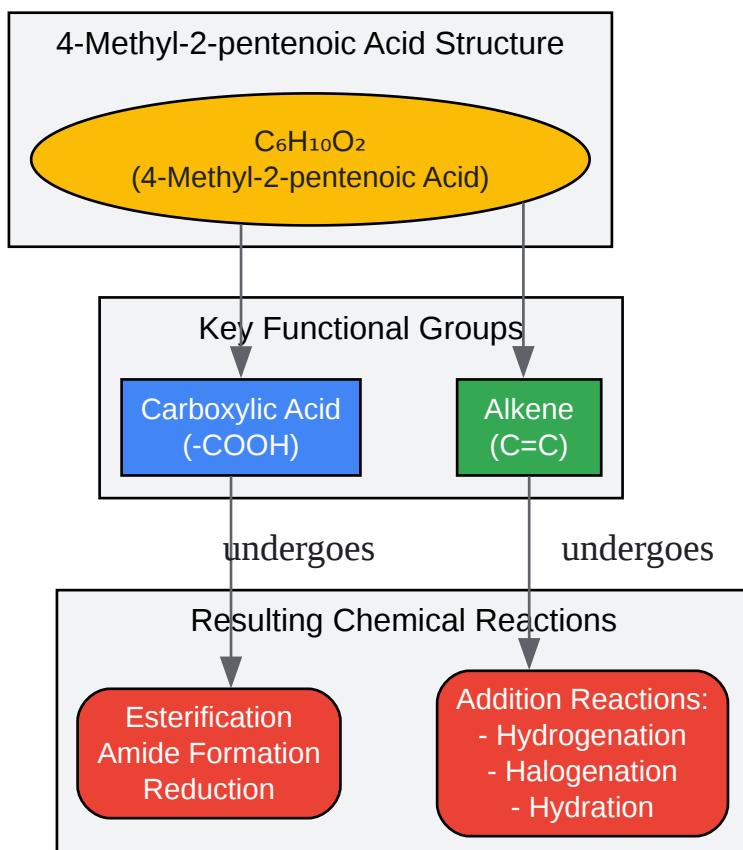
- IUPAC Name: (2E)-4-methylpent-2-enoic acid^[2]
- CAS Number: 10321-71-8^{[2][3][4]}
- Molecular Formula: C₆H₁₀O₂^{[2][3][5]}
- SMILES: CC(C)C=CC(=O)O^[4]

Physicochemical Properties

The quantitative physical and chemical properties of **4-Methyl-2-pentenoic acid** are summarized in the table below. This data is essential for its application in chemical synthesis

and as a flavoring agent.[6]

Property	Value	Source(s)
Molecular Weight	114.14 g/mol	[3][5]
Appearance	Colorless to pale yellow liquid[1][2][7]	[1][2][7]
Odor	Fatty, fruity, reminiscent of blackberry and tea[1][3][7]	[1][3][7]
Melting Point	34 - 35 °C	[3][7]
Boiling Point	203 - 204 °C (at 760 mm Hg)	[3][7]
Density	0.950 - 0.960 g/cm ³ (at 25 °C)	[3][7]
Refractive Index	1.442 - 1.453 (at 20 °C)	[3][7]
Solubility	Slightly soluble in water[1][3][7]. Soluble in ethanol, ether, and acetone[1][6][8].	[1][3][6][7][8]
Vapor Pressure	0.052 mmHg (at 25 °C, est.)	[7]
Flash Point	87.78 °C (190.00 °F)	[7]
logP (o/w)	1.681 (est.)	[7]


Reactivity and Chemical Behavior

The chemical reactivity of **4-Methyl-2-pentenoic acid** is dictated by its two primary functional groups: the carboxylic acid and the carbon-carbon double bond.[2]

- Carboxylic Acid Group: This group imparts acidic properties and allows for typical reactions such as esterification, amide formation, and reduction to an alcohol.[2]
- Alkene Group: The presence of the double bond makes the molecule unsaturated and susceptible to addition reactions, such as hydrogenation, halogenation, and hydration.[2][9]

The logical relationship between its structure and reactivity is visualized below.

Logical Diagram: Reactivity of 4-Methyl-2-pentenoic Acid

[Click to download full resolution via product page](#)

Caption: Structure-Reactivity relationship of **4-Methyl-2-pentenoic acid**.

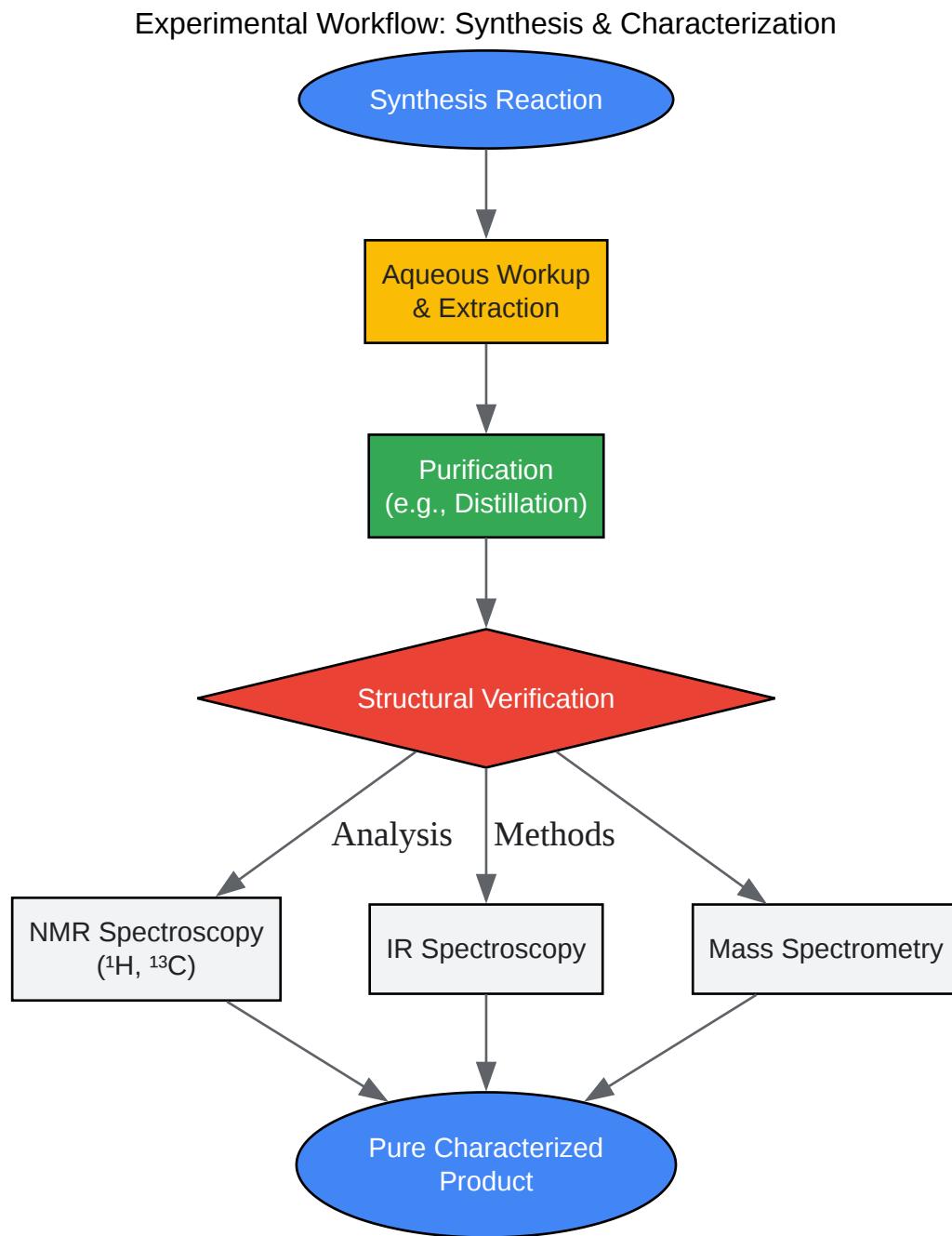
Experimental Protocols

While specific experimental publications for this compound are not detailed, standard organic chemistry methodologies are applicable for its analysis.

Determination of Melting and Boiling Points

- Melting Point: The melting point can be determined using a capillary tube method with a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube, which

is then heated in a controlled manner. The temperature range from the first appearance of liquid to complete liquefaction is recorded.


- Boiling Point: The boiling point is determined by simple distillation at atmospheric pressure (760 mm Hg). The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure, causing a steady distillation rate, is recorded as the boiling point.

Spectroscopic Analysis

Standard spectroscopic techniques are used to confirm the structure and purity of **4-Methyl-2-pentenoic acid**.^[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
 - ^1H NMR: This analysis will show the number of different types of protons, their chemical environment, and their neighboring protons. Key signals would include the vinyl protons, the methine proton at C4, the methyl protons, and the acidic proton of the carboxyl group.
 - ^{13}C NMR: This analysis provides information on the carbon skeleton. Expected signals would include the carbonyl carbon, two sp^2 hybridized carbons of the alkene, and the sp^3 hybridized carbons of the isopropyl group.^[4]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: As the compound is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - Analysis: The IR spectrum will show characteristic absorption bands for the functional groups. A broad peak around $2500\text{-}3300\text{ cm}^{-1}$ is characteristic of the O-H stretch of the carboxylic acid, a sharp peak around 1700 cm^{-1} corresponds to the C=O (carbonyl) stretch, and a peak around 1650 cm^{-1} indicates the C=C stretch.^[4]

The general workflow for the synthesis and characterization of this compound is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and analysis of a chemical compound.

Applications

4-Methyl-2-pentenoic acid is utilized in a few key areas:

- Flavoring Agent: It is recognized as a flavoring agent or adjuvant in the food industry.[3][6]
- Chemical Synthesis: Due to its functional groups, it serves as an intermediate in the synthesis of other chemical products, potentially including pharmaceuticals and agrochemicals.[2][6]
- Research: It is used in medical research and for the development of photosensitive resins.[1][6]

Safety and Handling

4-Methyl-2-pentenoic acid is classified as a corrosive substance and requires careful handling.[7]

- GHS Hazard Statements: H314 (Causes severe skin burns and eye damage) and H318 (Causes serious eye damage).[3][10]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[7][11]
- Handling: Avoid contact with skin and eyes. Ensure good ventilation in the work area. Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from oxidizing agents.[6][8][12]
- First Aid: In case of skin contact, wash immediately with plenty of water and remove contaminated clothing.[7] For eye contact, rinse cautiously with water for several minutes. [13] If inhaled, move the person to fresh air.[11] If swallowed, rinse the mouth but do not induce vomiting.[13] In all cases of significant exposure, seek immediate medical attention. [11][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYL-2-PENTENOIC ACID | 10321-71-8 [chemicalbook.com]
- 2. CAS 10321-71-8: 4-Methyl-2-pentenoic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methyl-pent-2-enoic acid | C6H10O2 | CID 112103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Methyl-2-pentenoic acid, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-methyl-2-pentenoic acid, 10321-71-8 [thegoodsentscompany.com]
- 8. 4-Methyl-2-pentenoic acid, 98+% | Fisher Scientific [fishersci.ca]
- 9. brainly.com [brainly.com]
- 10. Page loading... [guidechem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. tcichemicals.com [tcichemicals.com]
- 13. synergine.com [synergine.com]
- To cite this document: BenchChem. [4-Methyl-2-pentenoic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078204#4-methyl-2-pentenoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com